Bromoacetylalprenololmenthane
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Overview
Description
1-(2-Allylphenoxy)-3-((8-bromoacetylamino-4-menthane-1-yl)amino)-1-propanol is a bioactive chemical.
Scientific Research Applications
Irreversible Binding to Beta-Adrenergic Receptors : BAAM can irreversibly bind and block beta-adrenergic receptors, demonstrated in various studies involving rat heart, lung, and brain tissues (Pitha et al., 1982). This property makes BAAM useful for studying receptor regeneration and dynamics.
Cardiac Beta-Adrenoceptor Synthesis : Research using BAAM has shed light on beta-adrenoceptor synthesis in the rat left ventricle under both normoxic and hypoxic conditions (Winter et al., 1988). Such studies contribute to our understanding of heart function under various physiological conditions.
Modulation of Hormone-Induced Receptor Internalization : BAAM's ability to inhibit hormone-induced β-adrenergic receptor internalization in lymphoma cells has been a significant finding, providing insights into the relationship between receptor internalization and desensitization (Box & Staehelin, 1987).
Cardiovascular Pharmacology BAAM has played a crucial role in cardiovascular pharmacology research, particularly in understanding beta-adrenergic antagonism:
Effects on Rat Left Atria : Studies on rat left atria have shown that BAAM acts as a competitive slowly reversible β1-adrenoceptor antagonist, influencing cardiac responses (Surman & Doggrell, 1993).
Receptor Occupancy and Drug Efficacy : Research on rat left atria and portal vein has utilized BAAM to determine the dissociation constant and receptor occupancy for isoprenaline, providing crucial data for understanding the efficacy of beta-adrenergic drugs (Doggrell, 1990).
Impact on Hypertensive and Normotensive Rats : BAAM has been used to study the cardiac responses to isoprenaline in both hypertensive and normotensive rat models, offering insights into cardiovascular disease mechanisms (Doggrell et al., 1997).
Other Research Areas BAAM's versatility extends beyond cardiovascular and receptor studies:
Parotid Acinar Cells : BAAM has been used to investigate beta-adrenergic receptor function in rat parotid acinar cells, contributing to our understanding of exocrine secretion mechanisms (Kousvelari et al., 1983).
Synthesis and Characterization : The synthesis and identification of BAAM have been documented, providing a foundation for its use in various research applications (Lü et al., 1991).
Properties
CAS No. |
76298-89-0 |
---|---|
Molecular Formula |
C24H37BrN2O3 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-bromo-N-[2-[4-[[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]amino]-4-methylcyclohexyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C24H37BrN2O3/c1-5-8-18-9-6-7-10-21(18)30-17-20(28)16-26-24(4)13-11-19(12-14-24)23(2,3)27-22(29)15-25/h5-7,9-10,19-20,26,28H,1,8,11-17H2,2-4H3,(H,27,29) |
InChI Key |
BFOCYXZRUJLPAA-UHFFFAOYSA-N |
SMILES |
CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC=C2CC=C)O |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC=C2CC=C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAAM BrAAM bromoacetylalprenololmentane bromoacetylalprenololmenthane M-75 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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